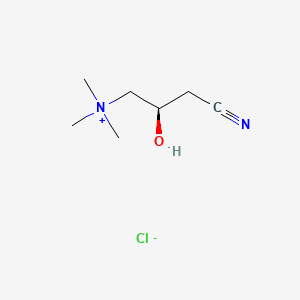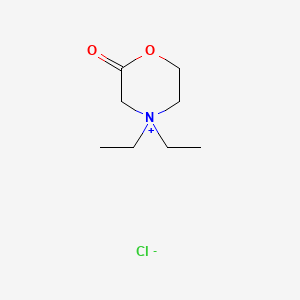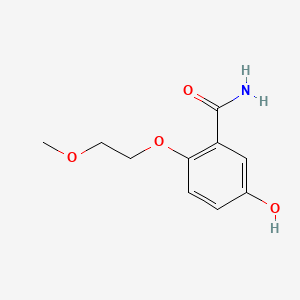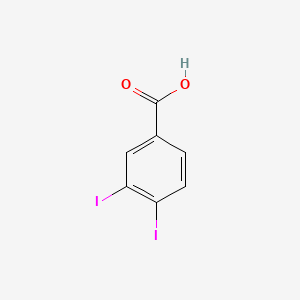
5-Pirrolidin-1-il-2H-tetrazol
Descripción general
Descripción
5-Pyrrolidin-1-yl-2H-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a pyrrolidine group
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Pyrrolidin-1-yl-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a versatile intermediate .
Biology and Medicine
In medicinal chemistry, this compound has been explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry
In the materials science field, 5-Pyrrolidin-1-yl-2H-tetrazole is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity .
Mecanismo De Acción
Target of Action
The primary target of 5-Pyrrolidin-1-yl-2h-tetrazole is the asymmetric aldol reaction . This compound acts as an organocatalyst, facilitating the reaction between various aromatic aldehydes and ketones . It has been used in several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .
Mode of Action
5-Pyrrolidin-1-yl-2h-tetrazole interacts with its targets by acting as a proline-based organocatalyst . It has been prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene . This compound catalyzes asymmetric aldol reactions between various aromatic aldehydes and ketones .
Biochemical Pathways
The compound affects the asymmetric aldol reaction pathway . This reaction is a fundamental transformation in organic chemistry, leading to the formation of β-hydroxy carbonyl compounds, a common motif in many bioactive molecules .
Pharmacokinetics
It’s worth noting that the compound’s activity has been tested under batch conditions using the asymmetric aldol reaction of cyclohexanone and p-nitrobenzaldehyde as the benchmark .
Result of Action
The result of the action of 5-Pyrrolidin-1-yl-2h-tetrazole is the facilitation of the asymmetric aldol reaction, leading to the formation of β-hydroxy carbonyl compounds . The compound has been shown to outperform proline with respect to yield, enantioselectivity, reaction time, substrate and solvent scope, catalyst loading, and stoichiometry of the compounds used in excess .
Action Environment
The action of 5-Pyrrolidin-1-yl-2h-tetrazole is influenced by environmental factors such as the solvent used and the flow regime . The compound has been shown to be highly efficient and recyclable under eco-friendly water–ethanol mixture conditions . The flow regime contributes to preserving the activity of the pyrrolidinyl-tetrazole catalyst over time, with an almost twofold increase in productivity moving from batch to flow conditions .
Análisis Bioquímico
Biochemical Properties
5-Pyrrolidin-1-yl-2h-tetrazole plays a significant role in biochemical reactions, particularly as an organocatalyst. It has been shown to interact with various enzymes and proteins, facilitating reactions such as the asymmetric aldol reaction . The compound’s interaction with enzymes like aldolases and dehydrogenases is crucial for its catalytic activity. These interactions often involve the formation of transient covalent bonds or hydrogen bonding, which stabilize the transition state and lower the activation energy of the reaction.
Cellular Effects
The effects of 5-Pyrrolidin-1-yl-2h-tetrazole on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles . Additionally, 5-Pyrrolidin-1-yl-2h-tetrazole can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 5-Pyrrolidin-1-yl-2h-tetrazole exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Pyrrolidin-1-yl-2h-tetrazole can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 5-Pyrrolidin-1-yl-2h-tetrazole remains stable under certain conditions, maintaining its catalytic activity for extended periods. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, resulting in diminished activity and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of 5-Pyrrolidin-1-yl-2h-tetrazole in animal models are dose-dependent. At lower doses, the compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal responses, while deviations from this range result in diminished or harmful effects.
Metabolic Pathways
5-Pyrrolidin-1-yl-2h-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can influence the overall metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 5-Pyrrolidin-1-yl-2h-tetrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 5-Pyrrolidin-1-yl-2h-tetrazole can be transported into the mitochondria, where it may exert its effects on mitochondrial enzymes and metabolic processes.
Subcellular Localization
The subcellular localization of 5-Pyrrolidin-1-yl-2h-tetrazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can modulate protein folding and processing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrrolidin-1-yl-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyrrolidine with sodium azide and triethyl orthoformate, which facilitates the formation of the tetrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Pyrrolidin-1-yl-2H-tetrazole may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors, as demonstrated in some studies, allows for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrrolidin-1-yl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups to the tetrazole ring.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Pyrrolidinyl)-1H-tetrazole
- 5-(2-Pyrrolidinyl)-2H-tetrazole
Uniqueness
5-Pyrrolidin-1-yl-2H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer better stability or reactivity under certain conditions, making it more suitable for specific applications .
Propiedades
IUPAC Name |
5-pyrrolidin-1-yl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4-10(3-1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINLRESSJFINLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279036 | |
| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-30-4 | |
| Record name | NSC11109 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)




![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)


